molecular formula C13H15NO B7761567 Fischer's aldehyde

Fischer's aldehyde

Cat. No.: B7761567
M. Wt: 201.26 g/mol
InChI Key: GCECACVNILMTRD-XYOKQWHBSA-N
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Description

Fischer’s aldehyde, also known as 2-(2,3-dihydro-1,3,3-trimethyl-1H-indole-2-ylidene)acetaldehyde, is an organic compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes an indole moiety linked to an aldehyde group. This compound is named after the renowned chemist Emil Fischer, who made substantial contributions to the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fischer’s aldehyde can be synthesized through the Fischer indole synthesis, a reaction that involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which undergoes a [3,3]-sigmatropic rearrangement to yield the indole product .

Industrial Production Methods: In industrial settings, Fischer’s aldehyde is typically produced by heating arylhydrazones of aldehydes or ketones in the presence of a protic or Lewis acid. Common acids used include hydrochloric acid, sulfuric acid, and polyphosphoric acid . The reaction is often carried out at elevated temperatures to ensure complete conversion to the desired product.

Chemical Reactions Analysis

Types of Reactions: Fischer’s aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Fischer’s aldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the indole moiety can participate in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: Fischer’s aldehyde is unique due to its specific substitution pattern and the presence of the indole moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

(2E)-2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCECACVNILMTRD-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-83-3
Record name Fischer's aldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68048
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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